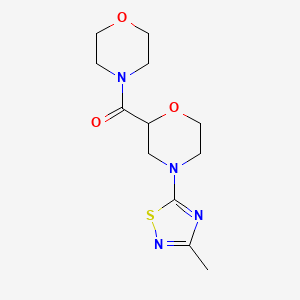![molecular formula C17H18ClN7 B12265900 5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265900.png)
5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
The synthesis of 5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine involves multiple steps. One common synthetic route includes the condensation of pyrimidine derivatives with piperidine and pyrido[3,4-d]pyrimidine intermediates. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-dimethylacetamide (DMA). Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Cyclization: It can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit certain enzymes and proteins involved in cell proliferation.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the CDK2/cyclin A2 pathway, which is essential for DNA replication and cell division .
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
The uniqueness of 5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine lies in its specific structure, which allows for selective inhibition of CDK2 and its potential for dual activity against multiple cell lines .
Propiedades
Fórmula molecular |
C17H18ClN7 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
5-chloro-N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H18ClN7/c1-24(17-20-8-12(18)9-21-17)13-3-6-25(7-4-13)16-14-2-5-19-10-15(14)22-11-23-16/h2,5,8-11,13H,3-4,6-7H2,1H3 |
Clave InChI |
NRGZXZZUJMTORN-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C2=NC=NC3=C2C=CN=C3)C4=NC=C(C=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12265819.png)
![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12265821.png)
![1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12265826.png)
![1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265830.png)
![6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265840.png)
![N-methyl-N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12265843.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12265850.png)
![N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B12265851.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12265862.png)

![5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12265881.png)
![4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12265889.png)
![2-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12265895.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B12265910.png)
